N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide
Description
N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-19-12-16(17-13-19)23(21,22)18-15-8-5-9-20(11-15)10-14-6-3-2-4-7-14/h2-4,6-7,12-13,15,18H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAAYTJHCWFZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Industrial production methods may involve the use of catalysts such as rhodium for asymmetric hydrogenation to achieve enantioenriched products .
Chemical Reactions Analysis
N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal complexes, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with metal catalysts.
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as a cholinesterase inhibitor, which means it inhibits the enzyme cholinesterase, leading to increased levels of acetylcholine in the brain. This can improve cognitive functions and memory . The compound may also interact with other molecular pathways, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-1-methylimidazole-4-sulfonamide can be compared with other piperidine derivatives, such as:
N-(1-benzylpiperidin-3-yl)methyl-N-(2-methoxyethyl)naphthalene-2-sulfonamide: This compound is used for the treatment of canine cognitive dysfunction and other forms of dementia in dogs.
N-(piperidine-4-yl) benzamide: This compound has been investigated for its anticancer properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
